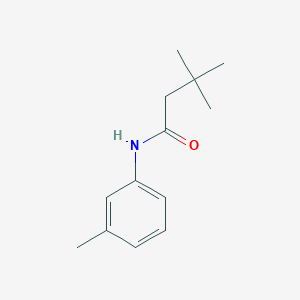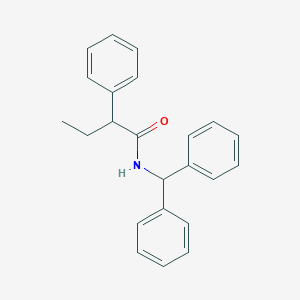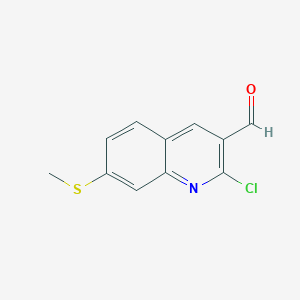
2-氯-7-甲基硫代-喹啉-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chloro group at the second position, a methylsulfanyl group at the seventh position, and an aldehyde group at the third position of the quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
科学研究应用
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde has several scientific research applications:
-
Medicinal Chemistry: : It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents .
-
Biological Studies: : It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets .
-
Chemical Synthesis: : It is employed as a building block in the synthesis of complex heterocyclic compounds and natural product analogs .
-
Material Science: : It is used in the development of novel materials with unique electronic and optical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde typically involves the following steps:
-
Formation of the Quinoline Ring: : The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
-
Introduction of the Chloro Group: : The chloro group can be introduced through chlorination reactions using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .
-
Introduction of the Methylsulfanyl Group: : The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolating agents such as methylthiolate salts .
-
Formylation: : The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or formylating agents like formic acid .
Industrial Production Methods
Industrial production of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
化学反应分析
Types of Reactions
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
-
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
-
Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
-
Substitution: : The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted quinoline derivatives .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: 2-Chloro-7-methylsulfanyl-quinoline-3-carboxylic acid
Reduction: 2-Chloro-7-methylsulfanyl-quinoline-3-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is primarily based on its ability to interact with biological targets such as enzymes and receptors. The chloro and methylsulfanyl groups enhance its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity .
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the methylsulfanyl group, which may result in different biological activities and reactivity.
7-Methylsulfanyl-quinoline-3-carbaldehyde: Lacks the chloro group, which may affect its binding affinity and specificity towards biological targets.
2-Chloro-7-methylquinoline-3-carbaldehyde: Lacks the sulfanyl group, which may influence its chemical reactivity and biological properties.
Uniqueness
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is unique due to the presence of both the chloro and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and other scientific research applications .
属性
IUPAC Name |
2-chloro-7-methylsulfanylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKPVKLQVQZMHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=NC(=C(C=C2C=C1)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
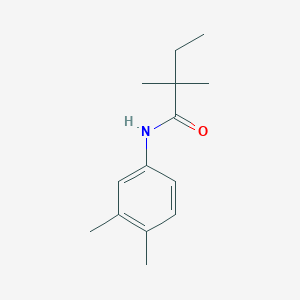
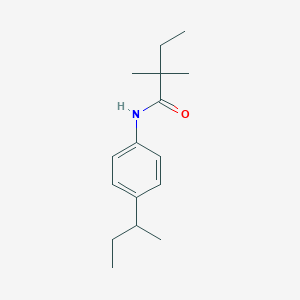
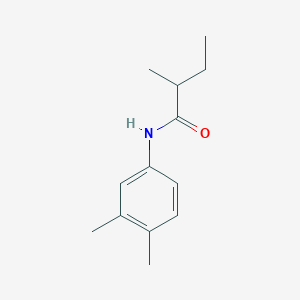
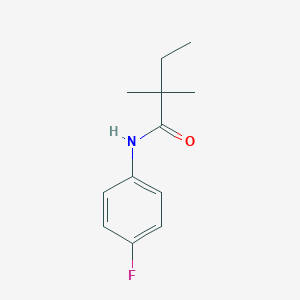

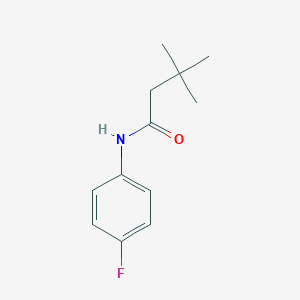


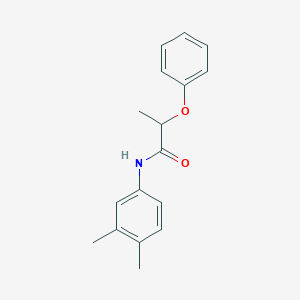

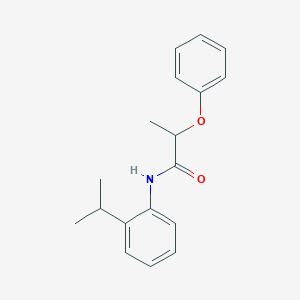
![2-(4-bromophenyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B411765.png)
